An In-depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
An In-depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
CAS Number: 185252-69-1
This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, plausible synthetic routes, spectroscopic characterization, and its applications in the synthesis of potentially bioactive molecules.
Compound Identity and Properties
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a bifunctional molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety.[1] The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or salt formation. This combination makes it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 185252-69-1 | [1][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 216.24 g/mol | [1][3] |
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | [1] |
| Synonyms | 4-(3,5-Dimethyl-4-pyrazolyl)benzoic Acid | [3] |
| Topological Polar Surface Area | 66 Ų | [1] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Experimental Protocols
Alternatively, a plausible route could involve the Knorr pyrazole synthesis or a similar condensation reaction to form the pyrazole ring from appropriate precursors already containing the substituted phenyl group.
Below is a generalized workflow for the synthesis of pyrazole derivatives, which could be adapted for the target molecule.
Example Experimental Protocol for a Related Compound
While a specific protocol for the title compound is unavailable, the synthesis of the structurally related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, has been reported and is provided here as an illustrative example of the manipulation of the pyrazole and benzoic acid moieties.[4][5]
Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [4]
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Materials:
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(3,5-dimethyl-1H-pyrazol-1-yl)methanol
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4-aminobenzoic acid
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Acetonitrile
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Procedure:
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A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1 g, 7.3 mmol) in acetonitrile (50 mL) is stirred in a closed vessel at room temperature for 6 days.[4]
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The resulting white precipitate is collected by filtration.[4]
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The solid is washed with acetonitrile and dried in the air.[4]
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Yield: 1.54 g (68.5%)[4]
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Melting Point: 210-212 °C (from acetonitrile)[4]
Spectroscopic Characterization
Specific spectroscopic data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is not available in the cited literature. However, the expected spectral characteristics can be inferred. For illustrative purposes, the characterization data for the related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, are presented below.[4][5]
Table 2: Spectroscopic Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [4]
| Technique | Data |
| IR (KBr, cm⁻¹) | 3260 (s, NH), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (s, C=O), 1600 (s, C=C), 1550 (s, C=N), 1420 (s, C-N), 1260 (s, -C-OH), 1150 (s) |
| ¹H NMR (400 MHz, DMSO-d₆) δ ppm | 7.63 (d, 2H, Ph, J= 5.71 Hz); 7.35 (t, 1H, -NH, J= 3.42Hz); 6.8 (d, 2H, Ph, J= 5.71 Hz); 5.7 (s, 1H, Pz); 5.25 (d, 2H, N-CH₂-N, J=3.42 Hz); 2.22 (s, 3H, CH₃); 1.95 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | 167.51 (C1), 150.91 (C5), 145.65 (C3), 138.71 (C2), 131.02 (C4), 118.95 (C7), 112.04 (C10), 105.47 (C9), 56.39 (C6), 13.42 (C8), 10.75 (C11) |
| FAB MS | 246 [M+1]⁺ |
For the target compound, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, one would expect to see characteristic signals for the dimethyl-pyrazole protons and carbons, the aromatic protons of the benzoic acid ring, and a signal for the carboxylic acid proton in the ¹H NMR spectrum. The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Applications in Drug Discovery and Research
While specific biological activity data for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is limited, the pyrazole-benzoic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications.
Antibacterial Agents
Numerous studies have demonstrated the potent antibacterial activity of pyrazole derivatives. For example, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. These compounds are believed to exert their effect through the permeabilization of the bacterial cell membrane.
Table 3: Antibacterial Activity of Selected Pyrazole-Benzoic Acid Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-bromo-3-methyl aniline derivative | S. aureus strains | 3.12–6.25 | |
| Bis(trifluoromethyl)aniline derivative | S. aureus strains | as low as 0.78 | |
| 3-chloro-4-methyl derivative | Enterococci, B. subtilis, S. epidermidis | 3.12–6.25 |
Kinase Inhibitors in Cancer Research
Commercial suppliers market 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid as a key intermediate for the development of kinase inhibitors for cancer research. The pyrazole ring can act as a hinge-binding motif in many protein kinases, while the benzoic acid moiety can be functionalized to interact with other regions of the active site or to improve pharmacokinetic properties.
Conclusion
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for the compound itself is not widely published, the extensive research on its derivatives highlights the importance of the pyrazole-benzoic acid scaffold. This guide provides a foundation for researchers to understand the properties and potential applications of this compound, and to design synthetic strategies for the development of novel therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.
References
- 1. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
